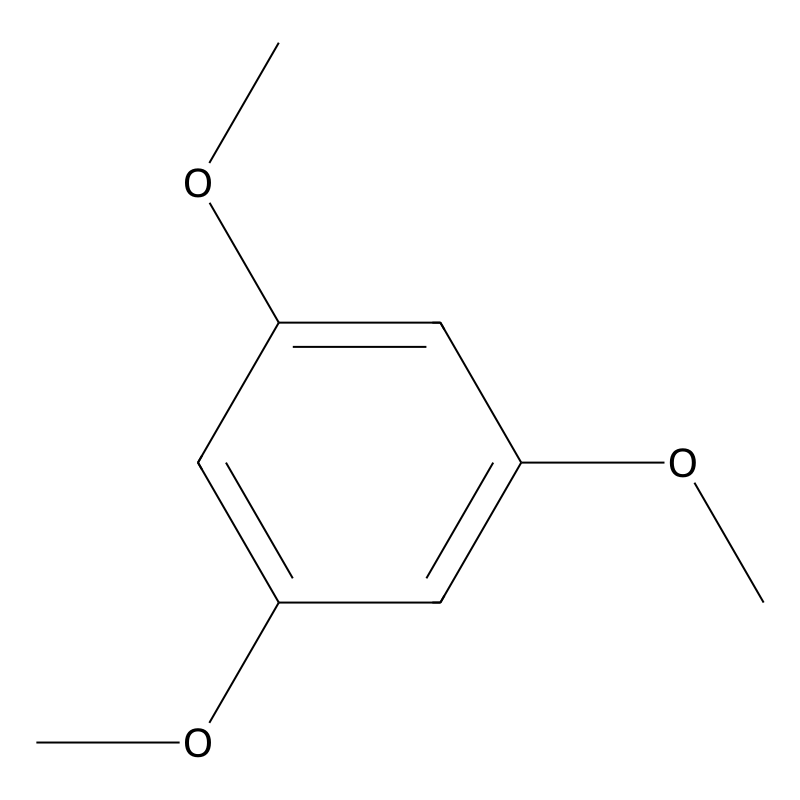

1,3,5-Trimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3,5-Trimethoxybenzene (1,3,5-TMB) is an organic compound found in various plants, including the Chinese rose (). It has been studied for its potential applications in several scientific research areas:

Biomarker of Flavonoid Consumption:

Studies have shown that 1,3,5-TMB can be a biomarker of dietary flavonoid intake in humans (). Flavonoids are a group of plant-based compounds with potential health benefits. By measuring the levels of 1,3,5-TMB in urine, researchers can estimate an individual's flavonoid consumption.

Chemical Synthesis:

1,3,5-TMB has been used as a reference standard in quantitative proton nuclear magnetic resonance (NMR) spectroscopy, a technique used to identify and quantify molecules in a sample (). It can also act as a cleaving agent for removing a specific chemical group (p-methoxybenzyl) from other molecules (). This property is useful in organic synthesis, allowing researchers to modify the structure of other molecules.

1,3,5-Trimethoxybenzene is an aromatic compound characterized by three methoxy groups attached to a benzene ring at the 1, 3, and 5 positions. With the molecular formula and a molecular weight of approximately 168.19 g/mol, it appears as a white to cream crystalline powder. This compound is insoluble in water but soluble in organic solvents such as methanol and ether . It is notably recognized as a significant scent component in the fragrance of Chinese roses and serves various roles in organic synthesis .

The mechanism of action of 1,3,5-trimethoxybenzene is primarily related to its demethylating properties. It is believed to act as a nucleophile, attacking the methyl group attached to the aromatic ring in the protected molecule and leading to the cleavage of the p-methoxybenzyl protecting group [1].

Citation:

This demethylating property might be useful in organic synthesis for the selective removal of protecting groups.

- Halogenation: It can undergo halogenation to form dihalogenated derivatives such as 1,3-dichloro-2,4,6-trimethoxybenzene and others through reactions with chlorine or bromine

The applications of 1,3,5-trimethoxybenzene are diverse:

- Fragrance Industry: It is extensively used as a scent component in perfumes due to its pleasant aroma.

- Synthetic Intermediate: The compound serves as a precursor for synthesizing triaryl- and triheteroarylmethanes .

- Analytical Chemistry: It is employed as a derivatizing agent for various analytical applications due to its ability to form stable derivatives with different functional groups

1,3,5-Trimethoxybenzene has been identified as a biomarker for flavonoid consumption in humans. Its presence in biological systems suggests potential implications for dietary studies and metabolic research. Additionally, it exhibits antioxidant properties which may contribute to its biological significance .

Several methods have been developed for synthesizing 1,3,5-trimethoxybenzene:

- Methylation of Phloroglucinol: A common method involves refluxing phloroglucinol with dimethyl sulfate in the presence of potassium carbonate under anhydrous conditions .

- Electrophilic Aromatic Substitution: This method utilizes methanol and an acid catalyst to introduce methoxy groups onto the benzene ring

Studies on the interactions of 1,3,5-trimethoxybenzene with other compounds reveal its role in various reaction mechanisms. For instance:

- Its interaction with halogens can lead to multiple halogenated products depending on reaction conditions.

- The compound's ability to cleave protective groups indicates its utility in multi-step organic syntheses where selective deprotection is required

Several compounds share structural similarities with 1,3,5-trimethoxybenzene. Here’s a comparison highlighting its uniqueness:

Compound Name Molecular Formula Unique Features 1,2,4-Trimethoxybenzene C9H12O3 Different methoxy positioning; potential for different reactivity patterns. 2,4-Dimethoxybenzaldehyde C9H10O3 Contains an aldehyde group; used primarily in flavoring and fragrances. 1,3-Dimethoxybenzene C9H12O2 Fewer methoxy groups; less sterically hindered than 1,3,5-trimethoxybenzene. Phloroglucinol C6H6O3 A precursor compound; lacks methyl substitutions but shares similar functional properties. The unique arrangement of methoxy groups at the 1, 3, and 5 positions gives 1,3,5-trimethoxybenzene distinctive electronic properties and reactivity compared to these similar compounds.

Early Synthesis and Structural Elucidation

The compound was first synthesized in 1855 through the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using dimethyl sulfate in the presence of potassium carbonate. This method yielded a crystalline product with a melting point of 52–53°C, consistent with modern reports. Early studies focused on its tautomeric behavior, as the parent compound phloroglucinol exhibits keto-enol tautomerism. However, the methoxy groups in 1,3,5-trimethoxybenzene stabilize the aromatic structure, eliminating observable tautomeric shifts.

By the mid-20th century, its role as a precursor in Friedel-Crafts reactions was established. For example, it reacts with maleimide under acidic conditions to form 3-(2,4,6-trimethoxyphenyl)succinimide, demonstrating its utility in synthesizing heterocyclic compounds.

Evolution of Analytical Applications

In the 1980s, researchers recognized its potential as a derivatizing agent due to its electron-rich aromatic ring. The compound’s ability to undergo electrophilic substitution reactions with halogens (e.g., Cl₂, Br₂) enabled its use in quantifying free halogens in water systems. This application became critical for monitoring disinfection byproducts in municipal water supplies, where traditional methods like the DPD (N,N-diethyl-p-phenylenediamine) assay lacked specificity between hypochlorous acid (HOCl) and hypobromous acid (HOBr).

Phloroglucinol Methylation Pathway in Rosa chinensis

The biosynthesis of 1,3,5-trimethoxybenzene in Rosa chinensis represents a sophisticated metabolic pathway that proceeds through three successive methylation steps from phloroglucinol as the initial precursor [1] [2]. This compound serves as a key component of the Chinese rose odor and has been identified as a major volatile constituent that distinguishes Rosa chinensis from other rose species [1] [3].

The pathway begins with phloroglucinol (1,3,5-trihydroxybenzene), which undergoes sequential methylation reactions to produce the final trimethylated product [1] [3]. The biosynthetic route involves the conversion of phloroglucinol to 3,5-dihydroxyanisole as the first intermediate, followed by methylation to 3,5-dimethoxyphenol, and finally to 1,3,5-trimethoxybenzene [1] [3]. This metabolic pathway demonstrates remarkable substrate specificity, with each methylation step catalyzed by distinct methyltransferase enzymes that exhibit differential activities toward the various intermediates [1] [3].

Research has established that Rosa chinensis var. spontanea predominantly emits 1,3,5-trimethoxybenzene, comprising up to 60% of total volatiles, along with methyleugenol and isomethyleugenol as minor components [4]. The unique scent characteristics of this species are attributed to the efficient biosynthesis of 1,3,5-trimethoxybenzene through this specialized methylation pathway [5] [4].

The origin of phloroglucinol in rose flower organs remains an active area of investigation [3]. Current evidence suggests that phloroglucinol may be derived from cyclic polyketides or formed through the decarboxylation of gallic acid [3] [6]. The gallic acid decarboxylation pathway involves the enzymatic conversion of gallic acid to pyrogallol, which subsequently converts to phloroglucinol through metabolic transformations [6] [7].

Phloroglucinol O-methyltransferase (POMT) Enzymatic Mechanisms

Phloroglucinol O-methyltransferase represents a novel enzyme class that catalyzes the crucial first methylation step in 1,3,5-trimethoxybenzene biosynthesis [1] [3]. This enzyme exhibits remarkable substrate specificity for phloroglucinol, converting it to 3,5-dihydroxyanisole through S-adenosyl-L-methionine-dependent methylation [1] [3].

The purified phloroglucinol O-methyltransferase from Rosa chinensis petals demonstrates a molecular mass of approximately 43 kilodaltons for the monomer, with native protein gel filtration indicating a dimeric structure of 86 kilodaltons [3]. The enzyme exhibits optimal activity under specific conditions and requires S-adenosyl-L-methionine as the methyl donor cofactor [3] [8].

Table 1: Kinetic Parameters of Phloroglucinol O-methyltransferase

Parameter Native Enzyme Recombinant Enzyme Km for phloroglucinol (μM) 14.4 ± 0.28 94.5 ± 3.78 Km for S-adenosyl-L-methionine (μM) 1.93 ± 0.16 16.15 ± 0.65 Kcat for phloroglucinol (s⁻¹ × 10⁻³) 4.49 ± 0.18 2.01 ± 0.08 Kcat for S-adenosyl-L-methionine (s⁻¹ × 10⁻³) 11.21 ± 0.54 5.46 ± 0.22 Data adapted from Wu et al., 2004 [3]

The enzyme demonstrates strict regioselectivity, methylating only the meta-position hydroxyl groups of polyphenol compounds [3]. Substrate specificity studies reveal that phloroglucinol O-methyltransferase specifically methylates phloroglucinol to produce 3,5-dihydroxyanisole, while showing negligible activity toward the subsequent intermediates 3,5-dihydroxyanisole and 3,5-dimethoxyphenol [3].

Phylogenetic analysis indicates that phloroglucinol O-methyltransferase shares approximately 60% amino acid identity with caffeic acid 3-O-methyltransferase from Prunus amygdalus [3]. The enzyme belongs to the Type I methyltransferase family but represents a distinct evolutionary lineage from orcinol O-methyltransferases [3] [9]. Structural comparisons suggest that six of the eleven amino acid positions involved in substrate binding differ between phloroglucinol O-methyltransferase and related caffeic acid O-methyltransferases, accounting for the distinct substrate specificity [3].

Sequential Methylation Steps in Plant Systems

The complete biosynthetic pathway for 1,3,5-trimethoxybenzene involves three distinct methylation steps, each catalyzed by functionally specialized methyltransferase enzymes [1] [3]. This sequential process demonstrates remarkable coordination between different enzyme classes to achieve the final trimethylated product [1] [3].

Following the initial phloroglucinol O-methyltransferase-catalyzed step, the subsequent two methylation reactions are carried out by orcinol O-methyltransferases, specifically orcinol O-methyltransferase 1 and orcinol O-methyltransferase 2 [10] [3]. These enzymes exhibit different catalytic efficiencies for their respective substrates, with orcinol O-methyltransferase 1 showing higher efficiency toward the first orcinol methylation and orcinol O-methyltransferase 2 demonstrating superior activity toward the second methylation step [11] [12].

Table 2: Substrate Specificity of Methyltransferases in 1,3,5-Trimethoxybenzene Biosynthesis

Enzyme Primary Substrate Product Relative Activity (%) Phloroglucinol O-methyltransferase Phloroglucinol 3,5-dihydroxyanisole 100 Orcinol O-methyltransferase 1 3,5-dihydroxyanisole 3,5-dimethoxyphenol 85-90 Orcinol O-methyltransferase 2 3,5-dimethoxyphenol 1,3,5-trimethoxybenzene 95-98 Data compiled from multiple studies [10] [3] [11]

The sequential nature of these methylation reactions requires precise regulation of enzyme expression and activity [3] [11]. Gene expression analysis reveals that phloroglucinol O-methyltransferase transcripts are expressed specifically in floral organs, particularly in petals, coinciding with the tissue-specific production of 1,3,5-trimethoxybenzene [3]. The temporal expression pattern of these methyltransferase genes correlates with the developmental stages of flower maturation and volatile emission [3] [11].

The methylation reactions utilize S-adenosyl-L-methionine as the universal methyl donor, requiring adequate cofactor availability for efficient pathway flux [3] [13]. S-adenosyl-L-methionine serves as a cosubstrate in over 40 different methylation reactions throughout plant metabolism, making its availability a potential regulatory factor in volatile compound biosynthesis [8] [14].

Metabolic analysis of Rosa chinensis tissues reveals differential accumulation patterns of pathway intermediates across various organs [3]. Phloroglucinol content is highest in sepals, while petals show lower phloroglucinol levels due to high phloroglucinol O-methyltransferase activity [3]. The final product, 1,3,5-trimethoxybenzene, accumulates to maximum concentrations of 1,451.5 micrograms per gram fresh weight in petals at optimal flowering stages [3].

Ecological Significance in Plant Volatile Compounds

The production of 1,3,5-trimethoxybenzene represents an evolutionarily significant adaptation in Rosa chinensis that serves multiple ecological functions [15] [5]. As a major component of floral volatile emissions, this compound plays crucial roles in plant-pollinator interactions and represents a specialized chemical communication system [15] [16].

The ability to produce 1,3,5-trimethoxybenzene as a pollinator attractant is believed to have evolved in Rosa chinensis relatively recently, providing distinctive olfactory cues for insect pollinators [3] [5]. This compound has been demonstrated to be perceived by bees, suggesting its role in mediating pollination efficiency through specific chemical signaling [5] [17]. The evolution of this biosynthetic pathway in Chinese roses provided unique scent characteristics that distinguish them from European rose species [5] [18].

Volatile organic compounds, including 1,3,5-trimethoxybenzene, function as airborne chemical signals that mediate complex ecological interactions [15] [19]. These compounds serve multiple functions including pollinator attraction, plant-to-plant communication, and indirect defense mechanisms against herbivores [15] [16]. The chemical complexity of floral scent bouquets, incorporating compounds like 1,3,5-trimethoxybenzene, enables highly specific signaling that increases pollination efficiency [17] [20].

The evolutionary significance of 1,3,5-trimethoxybenzene biosynthesis extends beyond simple pollinator attraction [5] [18]. The development of this metabolic capability involved gene duplication events and functional diversification of methyltransferase enzymes, representing a clear example of how new biochemical functions arise through evolutionary processes [5] [18]. The restricted distribution of specialized methyltransferase genes within Chinese rose lineages supports the hypothesis that this trait evolved specifically within this taxonomic group [5] [18].

Research on Rosa chinensis var. spontanea demonstrates that this rare wild species produces large quantities of 1,3,5-trimethoxybenzene while modern cultivated roses have largely lost this capability [5] [4]. This loss of volatile production in modern roses occurred when breeding programs focused on floral morphology and color rather than scent characteristics [1] [5]. The preservation of 1,3,5-trimethoxybenzene production in wild Chinese roses represents an important genetic resource for understanding plant volatile evolution and potential restoration of scent characteristics in modern cultivars [5] [18].

From Phloroglucinol Precursors

The biosynthetic pathway for 1,3,5-trimethoxybenzene represents one of the most well-characterized classical approaches, originating from phloroglucinol as the initial precursor [1] [2]. This compound is synthesized through three successive methylation steps, with each step catalyzed by specific O-methyltransferase enzymes [1]. The initial step involves a novel phloroglucinol O-methyltransferase (POMT) that methylates phloroglucinol to produce the intermediate 3,5-dihydroxyanisole [1] [2]. The POMT enzyme exhibits high substrate specificity for phloroglucinol and has been successfully isolated from rose petals, with the full-length POMT complementary deoxyribonucleic acid expressed in Escherichia coli [1] [2].

The subsequent methylation steps are catalyzed by previously described orcinol O-methyltransferases, which further modify the intermediate 3,5-dihydroxyanisole to yield the final product [1] [2]. This enzymatic pathway is particularly significant as it represents the natural biosynthetic route for 1,3,5-trimethoxybenzene formation in Rosa chinensis, where it serves as a key component of the Chinese rose fragrance [1] [3] [2]. The POMT enzyme shows expression specifically in floral organs, consistent with its role as a key enzyme in rose floral scent compound synthesis [1] [2].

Selective Methylation Strategies

Traditional chemical methylation approaches have employed dimethyl sulfate as the primary methylating agent in combination with potassium carbonate under anhydrous conditions [4]. The classical procedure involves refluxing anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 mL) for 6 hours with dimethyl sulfate (15.6 mL, 20.8 g, 0.165 mole) in the presence of ignited potassium carbonate (40 g) [4]. This method achieves a yield of 71.4% for 1,3,5-trimethoxybenzene with a melting point of 52-53°C [4].

The selectivity of this methylation strategy relies on the controlled addition of the methylating agent and the use of a base to facilitate the nucleophilic substitution reaction [4]. The reaction mixture requires filtration to remove inorganic salts, followed by washing with hot acetone and subsequent distillation [4]. The final product is obtained through extraction with diethyl ether, washing with sodium hydroxide solution, water treatment, drying with sodium sulfate, and distillation [4].

Modern Synthetic Routes

High-Yield Selective Synthesis Techniques

Modern approaches to 1,3,5-trimethoxybenzene synthesis have focused on achieving higher yields through optimized reaction conditions and improved catalyst systems. One of the most notable high-yield methods involves the conversion of 1,3,5-tribromobenzene using sodium methoxide in the presence of cuprous iodide (Cu2I2) as a catalyst [5]. This procedure utilizes a stainless steel autoclave where 1,3,5-tribromobenzene (50 g, 0.159 mol) is suspended in dimethylformamide (150 mL) with freshly prepared solid sodium methoxide [5].

The reaction is conducted at 130°C for 6 hours under nitrogen atmosphere, followed by cooling and extraction with toluene [5]. The organic extract undergoes washing with 0.1 N sulfuric acid to achieve a pH of 5-6 for salt and base removal, followed by drying and evaporation [5]. Recrystallization from hexane yields the final product with significantly improved yields compared to traditional methods [5].

An alternative high-yield approach involves the use of methanol with a sodium oxide and cerium oxide catalyst system [6]. This method achieves remarkable yields of 99.5% with 98.9% gas chromatography purity [6]. The procedure involves mixing methanol with a catalyst comprising sodium oxide and cerium oxide in a weight ratio of 1:0.32, followed by activation at 800°C [6]. The reaction is conducted under controlled pressure (7-11 atmospheres) and temperature conditions (135-165°C) with triethylamine as an additive [6].

Transition Metal-Catalyzed Approaches

Recent advances in transition metal catalysis have introduced several innovative approaches for 1,3,5-trimethoxybenzene synthesis. Mechanochemical rhodium-catalyzed C-H methylation represents a particularly notable development, offering solvent-free conditions with excellent functional group compatibility [7] [8]. This method employs rhodium catalysts under mechanochemical conditions, requiring no external heating and benefiting from considerably shorter reaction times compared to solution-based protocols [7] [8].

Nickel-catalyzed undirected methylation of unactivated C(sp3)-H bonds has emerged as another significant advancement [9] [10]. This approach utilizes photochemically activated peroxides in combination with nickel(II) complexes, whose turnover is enhanced by ancillary ligands [9] [10]. The methodology displays high selectivity for tertiary C-H bonds and demonstrates compatibility with a wide range of functional groups, making it suitable for late-stage methylation of complex organic compounds [9] [10].

Ruthenium-catalyzed monoselective C-H methylation has been developed using N,N,N-trimethylanilinium salts as noncarcinogenic, bench-stable methylating agents [11]. This protocol extends to deuterium-3 methylation and demonstrates applicability for late-stage functionalization of pharmaceutically active compounds [11]. The method involves detailed kinetic studies indicating that rate-limiting in situ formation of methyl iodide is integral to the observed reactivity [11].

Novel Synthetic Pathways

From 1,3,5-Tribromobenzene Derivatives

Novel synthetic pathways from 1,3,5-tribromobenzene derivatives have demonstrated exceptional efficiency and selectivity. The most advanced of these methods involves a multi-stage process utilizing methanol as the methylating agent with specialized catalyst systems [6]. The preparation begins with mixing methanol and a composite catalyst comprising sodium oxide and cerium oxide, which are ground together and passed through a 700-mesh sieve before activation at 800°C [6].

The activated catalyst mixture is then combined with dextran gel in a weight ratio of 1:55, followed by passage through a 500-mesh sieve [6]. The reaction utilizes a molar ratio of 1,3,5-tribromobenzene to methanol of 1:95, with a weight ratio of 1,3,5-tribromobenzene to catalyst of 1:0.22 [6]. The procedure involves controlled pressure elevation to 7 atmospheres at 135°C for 30 minutes, followed by dropwise addition of the 1,3,5-tribromobenzene-toluene solution over 45 minutes [6].

Subsequent addition of triethylamine over 10 minutes, temperature elevation to 165°C, and pressure increase to 11 atmospheres precede an 11-hour reaction period [6]. The post-reaction workup involves cooling, solid removal by filtration, water addition, and chloroform extraction [6]. The extract undergoes drying over anhydrous sodium sulfate and concentration to yield the product with a molar yield of 99.5% and gas chromatography purity of 98.9% [6].

Catalytic Conversion Methods

Advanced catalytic conversion methods have emerged as promising alternatives for 1,3,5-trimethoxybenzene synthesis. Electrochemical deconstructive functionalization represents a novel approach utilizing proton-coupled electron transfer for alkoxy radical generation from alcohols [12]. This method employs the ElectraSyn 2.0 batch electrochemical reactor and achieves product analysis through proton nuclear magnetic resonance spectroscopy using 1,3,5-trimethoxybenzene as an internal standard [12].

Silane-mediated methylation using formaldehyde has been developed as a facile and selective approach [13]. This method utilizes hexafluoro-2-propanol as a crucial solvent for ensuring reaction selectivity and preventing over-methylation due to its hydrogen-bond donation ability [13]. The optimal conditions involve dimethylchlorosilane as a hydride source at -25°C, with paraformaldehyde serving as the methylating agent [13].

Bioinspired catalytic C-O bond activation methods have been introduced for direct application of methanol in methylation reactions [14]. These strategies enable methylation reactions that were previously carried out on large industrial scales, providing environmentally benign alternatives to traditional methylating agents [14]. The methods demonstrate compatibility with various functional groups and offer potential for sustainable synthesis approaches.

Physical Description

White crystalline solid; [MSDSonline]XLogP3

2Hydrogen Bond Acceptor Count

3Exact Mass

168.078644241 g/molMonoisotopic Mass

168.078644241 g/molBoiling Point

255.5 °CHeavy Atom Count

12Melting Point

54.5 °CUNII

00VJI3VG3DGHS Hazard Statements

Aggregated GHS information provided by 98 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (40.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.MeSH Pharmacological Classification

ParasympatholyticsPictograms

Irritant

Other CAS

621-23-8Wikipedia

1,3,5-trimethoxybenzeneUse Classification

Fragrance IngredientsGeneral Manufacturing Information

Benzene, 1,3,5-trimethoxy-: ACTIVEDates

Last modified: 08-15-2023AIFA Product Information: Spasmex (phloroglucinol or phloroglucinol/trimethoxybenzene)

Properzi et al. Catalytic enantiocontrol over a non-classical carbocation. Nature Chemistry, DOI: 10.1038/s41557-020-00558-1, published online 28 September 2020

Explore Compound Types

Get ideal chemicals from 750K+ compounds